

chemical and physical properties of Telaglenastat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

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Telaglenastat Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **Telaglenastat Hydrochloride** (CB-839), a first-in-class, orally bioavailable inhibitor of glutaminase 1 (GLS1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's characteristics, synthesis, and analysis.

Chemical and Physical Properties

Telaglenastat Hydrochloride is a potent and selective inhibitor of the KGA (kidney-type glutaminase) and GAC (glutaminase C) splice variants of GLS1.[1] Its inhibitory action disrupts cancer cell metabolism, leading to antitumor activity. The hydrochloride salt form enhances the compound's solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of Telaglenastat and its Hydrochloride Salt



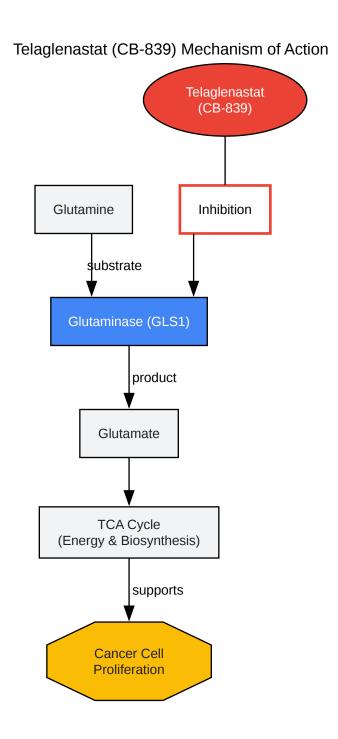
| Property | Telaglenastat (Free Base) | Telaglenastat Hydrochloride | Source(s) |
|-------------------|--|---|--------------|
| IUPAC Name | N-[5-[4-[6-[[2-[3- (trifluoromethoxy)phen yl]acetyl]amino]-3- pyridazinyl]butyl]-1,3,4 -thiadiazol-2-yl]-2- pyridineacetamide | 2-(pyridin-2-yl)-N-(5- (4-(6-(2-(3- (trifluoromethoxy)phen yl)acetamido)pyridazin -3-yl)butyl)-1,3,4- thiadiazol-2- yl)acetamide hydrochloride | [2][3] |
| Synonyms | CB-839 | CB-839 Hydrochloride | [2][3] |
| CAS Number | 1439399-58-2 | 1874231-60-3 | [2][3] |
| Molecular Formula | C26H24F3N7O3S | C26H25CIF3N7O3S | [2][3] |
| Molecular Weight | 571.57 g/mol | 608.04 g/mol | [2][3] |
| Appearance | Solid powder | To be determined | [4] |
| Melting Point | Not available | Not available | |
| pKa (Predicted) | Strongest Acidic: 6.94, Strongest Basic: 4.33 | Not available | - |
| Solubility | Water: Insoluble (<1 mg/mL) DMSO: 100 mg/mL (174.95 mM) Ethanol: Insoluble | Water: 0.00151 mg/mL (predicted) | [4][5][6][7] |
| Storage | Powder: -20°C (2 years) In DMSO: -80°C (6 months) | Dry, dark at 0-4°C (short term) or -20°C (long term) | [4][8] |

Mechanism of Action

Telaglenastat functions by inhibiting glutaminase, a key enzyme in the metabolic pathway that converts glutamine to glutamate.[1][6][9] This process is crucial for many cancer cells, which rely on glutamine as a primary source of carbon for the TCA cycle and for the synthesis of



essential molecules. By blocking this pathway, Telaglenastat effectively starves cancer cells of the necessary building blocks for proliferation and survival.



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Mechanism of action of Telaglenastat.

Experimental ProtocolsSynthesis of Telaglenastat

The synthesis of Telaglenastat is detailed in patent US8604016B2, where it is designated as compound 670. The following is a summarized multi-step synthesis protocol based on the procedures described in the patent.



Starting Materials Substituted Phenylacetic Acid Substituted Pyridazine Intermediate Synthesis **Amide Coupling** Alkylation Final Product Formation Thiadiazole Formation Final Amide Coupling Purification Telaglenastat

General Synthesis Workflow for Telaglenastat

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A generalized workflow for the synthesis of Telaglenastat.



Step-by-step synthesis (conceptual):

- Amide Coupling: A substituted phenylacetic acid is coupled with a substituted pyridazine derivative. This is a standard amide bond formation reaction, likely employing coupling agents such as HATU or EDC/HOBt in a suitable aprotic solvent like DMF or DCM.
- Alkylation: The resulting intermediate undergoes an alkylation reaction to introduce the butyl linker. This typically involves a Williamson ether synthesis-like reaction with a bifunctional linker.
- Thiadiazole Formation: The precursor is then cyclized to form the 1,3,4-thiadiazole ring. This
 can be achieved by reacting with a thiocarbonyl source, such as thiosemicarbazide, followed
 by cyclization.
- Final Amide Coupling: The thiadiazole intermediate is then coupled with 2-pyridineacetic acid to form the final Telaglenastat molecule.
- Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound.
- Salt Formation: To obtain **Telaglenastat Hydrochloride**, the free base is treated with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol, followed by precipitation or crystallization of the salt.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of **Telaglenastat Hydrochloride**.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.



• Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the chromophores in the molecule).

• Injection Volume: 10 μL.

• Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of **Telaglenastat Hydrochloride**.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

• ¹H NMR: Expected signals would include aromatic protons from the phenyl, pyridine, and pyridazine rings, methylene protons from the butyl linker and acetamide groups, and amide protons.

• 13C NMR: Expected signals would correspond to the carbons of the aromatic rings, the thiadiazole ring, the carbonyl groups of the amides, and the aliphatic carbons of the butyl linker.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of **Telaglenastat Hydrochloride**.

• Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

• Expected [M+H]+: For the hydrochloride salt, the protonated molecule of the free base would be observed at m/z 572.17.

• Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which would likely involve cleavages of the amide bonds and the butyl linker, providing further structural confirmation.

Biological Assays



Glutaminase Inhibition Assay:

The inhibitory activity of Telaglenastat against GLS1 can be determined using a coupledenzyme assay.

- Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and NAD+.
- Enzyme and Substrate: Add recombinant human GLS1 enzyme and its substrate, Lglutamine.
- Coupling Enzyme: Include glutamate dehydrogenase, which converts the product glutamate to α -ketoglutarate and reduces NAD+ to NADH.
- Inhibitor: Add varying concentrations of **Telaglenastat Hydrochloride**.
- Detection: Monitor the increase in absorbance at 340 nm due to the formation of NADH over time using a spectrophotometer.
- IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

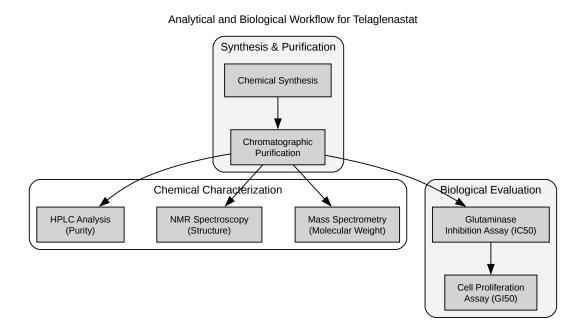
Cell Proliferation Assay:

The anti-proliferative effect of Telaglenastat on cancer cell lines can be assessed using assays such as the MTT or CellTiter-Glo assay.

- Cell Seeding: Plate cancer cells (e.g., triple-negative breast cancer cell lines known to be glutamine-dependent) in 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of **Telaglenastat Hydrochloride** for a specified period (e.g., 72 hours).
- Assay: Add the MTT reagent or CellTiter-Glo reagent to the wells and incubate according to the manufacturer's protocol.
- Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.



• GI₅₀/IC₅₀ Calculation: Determine the concentration of Telaglenastat that causes 50% inhibition of cell growth.



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Workflow for the synthesis, characterization, and biological evaluation of Telaglenastat.

This technical guide provides a foundational understanding of the chemical and physical properties of **Telaglenastat Hydrochloride**, along with key experimental methodologies. For further detailed information, researchers are encouraged to consult the referenced patents and scientific literature.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Telaglenastat | C26H24F3N7O3S | CID 71577426 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. telaglenastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. L-Glutaminase Synthesis by Marine Halomonas meridiana Isolated from the Red Sea and Its Efficiency against Colorectal Cancer Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CN106860460A Applications of the glutaminase inhibitor C B 839 in the medicine for preparing treatment estrogen sensitive type carcinoma of endometrium - Google Patents [patents.google.com]
- 8. pharmtech.com [pharmtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [chemical and physical properties of Telaglenastat Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324489#chemical-and-physical-properties-of-telaglenastat-hydrochloride]

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